1-(4-Methoxybenzyl)-4-methylpiperazine
Overview
Description
This compound serves as a pharmaceutical intermediate and has applications in drug synthesis and development . Its molecular structure consists of a piperazine ring with a methoxybenzyl group attached to one of the nitrogen atoms.
Synthesis Analysis
The synthesis of 1-(4-Methoxybenzyl)-4-methylpiperazine involves several steps. One approach includes the reaction of piperazine with 4-methoxybenzyl chloride or 4-methoxybenzyl bromide. The resulting product can be purified through crystallization or chromatography .
Molecular Structure Analysis
The molecular structure of this compound comprises a piperazine ring (a six-membered heterocycle with two nitrogen atoms) and a 4-methoxybenzyl group. The methoxy group (OCH₃) is attached to the benzene ring, which in turn is connected to the piperazine nitrogen atom .
Chemical Reactions Analysis
- The triazole ring may engage in various organic reactions.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Activity
1-(4-Methoxybenzyl)-4-methylpiperazine and its derivatives are utilized in the synthesis of various heterocyclic compounds, which have shown potential in inhibiting lipase and α-glucosidase activities. A study by Bekircan, Ülker, and Menteşe (2015) demonstrated that certain synthesized compounds derived from this compound exhibited significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015).
Pharmacology of Synthetic Cannabinoids
This compound forms part of the structure of novel synthetic cannabinoids. Uchiyama et al. (2013) identified new types of synthetic cannabinoids in illegal products, where one of the compounds featured a 4-methylpiperazine group, indicating the chemical's relevance in the synthesis of these cannabinoids (Uchiyama et al., 2013).
In Vitro Metabolism Studies
The compound is also relevant in studies of in vitro metabolism of new psychoactive substances. Power et al. (2014) researched the in vitro metabolism of certain compounds, including methoxypiperamide, which contains the 4-methoxyphenyl and 4-methylpiperazine structural units. This research is crucial for understanding the metabolic pathways and potential toxicology of new psychoactive substances (Power et al., 2014).
Chemical Synthesis and Characterization
The chemical also plays a role in the synthesis of various organic compounds. Saito et al. (1997) used a compound similar in structure to this compound for the preparation of novel octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which are potential models for saframycins, highlighting its utility in the field of synthetic organic chemistry (Saito et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-7-9-15(10-8-14)11-12-3-5-13(16-2)6-4-12/h3-6H,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBZXMTXVNIWQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355149 | |
Record name | 1-(4-methoxybenzyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
414879-57-5 | |
Record name | 1-(4-methoxybenzyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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